molecular formula C21H18N4 B14141936 4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile CAS No. 728932-14-7

4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile

Cat. No.: B14141936
CAS No.: 728932-14-7
M. Wt: 326.4 g/mol
InChI Key: WSWCWQDZXLMYIQ-UHFFFAOYSA-N
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Description

4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile typically involves the diazotization of 4-aminobiphenyl followed by coupling with N-ethyl-4-aminobenzene . The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is unique due to its specific structural features, such as the ethylamino group and biphenylcarbonitrile moiety. These features confer distinct chemical and physical properties, including enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

CAS No.

728932-14-7

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

4-[4-[[4-(ethylamino)phenyl]diazenyl]phenyl]benzonitrile

InChI

InChI=1S/C21H18N4/c1-2-23-19-11-13-21(14-12-19)25-24-20-9-7-18(8-10-20)17-5-3-16(15-22)4-6-17/h3-14,23H,2H2,1H3

InChI Key

WSWCWQDZXLMYIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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